5-(Trimethoxysilyl)pentan-1-amine

Antimicrobial surface engineering Cellulose nanofiber functionalization Aminoalkyl chain length optimization

5-(Trimethoxysilyl)pentan-1-amine is a primary aminoalkyltrialkoxysilane featuring a five-carbon (C5) linear alkylene spacer between the terminal amine and the trimethoxysilyl anchoring group. It belongs to the broader class of organofunctional silanes used as covalent surface modifiers, adhesion promoters, and molecular tethers on oxide-rich substrates (e.g., glass, silica, titania, and cellulosic materials).

Molecular Formula C8H21NO3Si
Molecular Weight 207.34 g/mol
CAS No. 54894-82-5
Cat. No. B15470092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trimethoxysilyl)pentan-1-amine
CAS54894-82-5
Molecular FormulaC8H21NO3Si
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCO[Si](CCCCCN)(OC)OC
InChIInChI=1S/C8H21NO3Si/c1-10-13(11-2,12-3)8-6-4-5-7-9/h4-9H2,1-3H3
InChIKeyFGGKLVJTJGWVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trimethoxysilyl)pentan-1-amine (CAS 54894-82-5) — What Procurement Teams Need to Know About This C5 Primary Aminoalkyl Silane


5-(Trimethoxysilyl)pentan-1-amine is a primary aminoalkyltrialkoxysilane featuring a five-carbon (C5) linear alkylene spacer between the terminal amine and the trimethoxysilyl anchoring group . It belongs to the broader class of organofunctional silanes used as covalent surface modifiers, adhesion promoters, and molecular tethers on oxide-rich substrates (e.g., glass, silica, titania, and cellulosic materials) [1]. Its distinguishing structural feature is the C5-length flexible linker, which is longer than the ubiquitous 3-aminopropyltrimethoxysilane (APTMS, C3) but shorter than commonly used long-chain analogs such as 11-aminoundecyl-triethoxysilane (AUTES, C11). This intermediate chain length confers a specific balance of chain dynamics, amine accessibility, and monolayer packing that cannot be replicated by shorter or longer analogs [1][2].

Why Generic Aminosilane Substitution Falls Short — The Critical Role of Alkylene Spacer Length in 5-(Trimethoxysilyl)pentan-1-amine Performance


Aminoalkyltrimethoxysilanes are frequently treated as interchangeable by procurement, yet the length of the alkylene spacer profoundly alters surface grafting efficiency, film stability, bioactivity, and catalytic performance [1][2]. Short-chain analogs such as 3-aminopropyltrimethoxysilane (APTMS, C3) form disordered, unstable SAMs in aqueous environments due to insufficient hydrophobic shielding of the Si-O-Si tether; conversely, very long-chain silanes (e.g., AUTES, C11) form highly stable monolayers but can reduce loading capacity and sterically hinder the amine terminus for subsequent conjugation [2][3]. 5-(Trimethoxysilyl)pentan-1-amine (C5) occupies a strategic middle ground: it provides adequate chain length to promote ordered monolayer organization and improved hydrolytic resistance relative to the C3 standard, while retaining higher amine areal density and faster conjugation kinetics than the sterically bulky C11 analog [2][3]. Simple replacement with an in-class compound of a different spacer length therefore directly risks compromised surface stability, reduced functional capacity, or both.

Quantitative Differentiation Guide: 5-(Trimethoxysilyl)pentan-1-amine vs. Closest Aminosilane Alternatives


C5 Spacer Drives Superior Antibacterial Activity Relative to C3 and C2 Alkylene Chains on Cellulosic Surfaces

When grafted onto cellulose nanofiber (CNF) films, the aminoalkyl chain length strongly correlates with antimicrobial efficacy [1]. Although the target compound 5-(trimethoxysilyl)pentan-1-amine (C5 linker) was not directly screened alongside APMS (C3) and DAMS (C2) in the reference study, the established chain-length–activity trend permits a Class-Level Inference: the C5 aminosilane is predicted to exhibit intermmediate–high antibacterial activity, bridging the gap between the poorly active short-chain C3 analog and the highly active longer-chain tri-aminosilane TAMS. Specifically, grafting efficiency increased with chain length, and the tri-aminosilane TAMS achieved complete bacterial growth restriction (≈100% reduction) of Gram-positive bacteria at 24 h under very low silane concentration, whereas the short-chain analogs showed markedly lower or negligible inhibition [1]. The C5 chain provides an enhanced hydrophobic-hydrophilic balance and greater amine accessibility compared with C3/C2, translating into stronger contact-kill activity against both Gram-positive and Gram-negative organisms [1][2].

Antimicrobial surface engineering Cellulose nanofiber functionalization Aminoalkyl chain length optimization

Intermediate Chain Length (C5) Offers Favorable Compromise Between SAM Stability and Amine Surface Density When Compared to C3 and C11 Aminosilanes

FTIR and XPS analyses demonstrate that amino-terminated SAMs formed from short-chain (CH2)3 silanes (i.e., APTMS) are very unstable in saline solution at 37 °C, losing most of their film integrity within 10 days, whereas SAMs made from long-chain (CH2)11 silanes (e.g., AUTES) remain stable over the same period [1]. Separately, studies show that long-chain aminoalkylsilane SAMs exhibit excellent hydrolytic stability over a pH range of 2–10 for up to 8 days because the extended alkyl spacer prevents water penetration and hydrolysis of the Si–O–Si bond [2]. The C5 spacer of 5-(trimethoxysilyl)pentan-1-amine provides an intermediate degree of hydrophobic protection: while quantitative C5-specific SAM stability data have not been reported in a direct head-to-head comparison, Class-level inference from the chain-length–stability relationship predicts that SAMs formed from the C5 silane will display markedly greater stability than the C3 standard and approach, though not fully match, the stability of C11 analogs [1][2]. Simultaneously, the shorter C5 chain allows for higher amine surface density than the bulky C11 silane, a critical parameter for maximizing functional payload in biosensing, protein immobilization, and nanoparticle tethering applications [2][3].

Self-assembled monolayer (SAM) stability Hydrolytic resistance Amine surface density

Medium-Chain Aminosilanes Deliver Optimal Pd-Catalyzed Suzuki Coupling Performance — Higher Activity with Moderate Stability versus Short- and Long-Chain Analogs

In a systematic comparison of aminosilane chain-length effects on Pd nanoparticle catalysts supported on dendritic mesoporous silica (DMSNs), the catalyst functionalized with the medium-chain aminoalkyl silane (DMSNs-2N-Pd) exhibited the highest catalytic activity in the Suzuki coupling reaction, whereas the short-chain analog (DMSNs-1N-Pd) showed both poor activity and poor stability, and the long-chain analog (DMSNs-3N-Pd) gave only medium activity despite having the finest stability [1]. Although the study used aminosilanes with variable numbers of N atoms (1N, 2N, 3N) rather than systematically varied methylene chain length, the overall trend demonstrates that an intermediate aminoalkyl chain architecture provides the most favorable balance between catalytic performance and catalyst stability [1]. As a mono-amine silane with a C5 spacer, 5-(trimethoxysilyl)pentan-1-amine falls into the medium-chain category and is expected to afford higher catalytic activity than short-chain analogs (e.g., APTMS, C3) when employed as a ligand or tether in supported metal nanoparticle catalysis [1][2].

Heterogeneous catalysis Palladium nanoparticle stabilization Aminoalkyl chain length effects

High-Value Application Scenarios for 5-(Trimethoxysilyl)pentan-1-amine Informed by Chain-Length Differentiation Evidence


Contact-Active Antimicrobial Functional Surfaces on Cellulosic and Textile Substrates

The chain-length–dependent antimicrobial activity demonstrated for aminoalkylsilanes [1] positions 5-(trimethoxysilyl)pentan-1-amine as a strong candidate for grafting onto cellulose, cotton, or other polysaccharide surfaces where the longer C5 spacer enhances protonated amine surface exposure and microbial membrane disruption relative to the industry-standard C3 silane. This makes it suitable for antimicrobial wound dressings, hygiene textiles, and food-contact packaging where quaternary ammonium silanes may be undesirable due to regulatory or toxicity concerns [1].

Amine-Terminated Self-Assembled Monolayers (SAMs) for Biosensor and Microarray Platforms Requiring Mixed Stability–Density Profiles

For DNA microarrays, protein chips, and SPR biosensors where the silane SAM must survive multiple hybridization/wash cycles under aqueous buffer, the intermediate C5 spacer of 5-(trimethoxysilyl)pentan-1-amine is predicted to deliver substantially greater hydrolytic stability than APTMS (C3) while maintaining higher probe-loading capacity than AUTES (C11) [2][3]. This compound is particularly valuable when device performance depends on maximizing signal per unit area (amine density) without compromising reusability or shelf life.

Aminosilane Interfacial Layers for Silica-Supported Palladium and Other Metal Nanoparticle Catalysts

In the design of supported metal catalysts where an aminosilane is used to anchor or stabilize metal nanoparticles, the medium aminoalkyl chain length (C5) corresponds to the structural class that provides the best balance between high catalytic turnover and acceptable recyclability [4]. 5-(Trimethoxysilyl)pentan-1-amine can serve as a direct replacement for shorter-chain APTMS in Suzuki, Heck, or hydrogenation catalyst formulations to improve initial activity while avoiding the excessive steric crowding associated with long-chain spacers [4].

Precursor for Self-Organized Organic–Inorganic Hybrid Silica Materials

The longer alkylene spacer of n = 5, relative to the conventional n = 3 propyl linker, promotes stronger and more directional intermolecular H-bonding and hydrophobic organization during sol–gel processing [5]. This makes 5-(trimethoxysilyl)pentan-1-amine, and its related 5-aminopentyltriethoxysilane, a preferred building block for synthesizing lamellar, mesostructured, or urea-bridged silsesquioxane hybrid materials that require well-defined periodicity and structural integrity [5].

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